![molecular formula C16H20O4 B14233961 Ethyl 3-{3-ethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate CAS No. 721968-36-1](/img/structure/B14233961.png)
Ethyl 3-{3-ethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-{3-ethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry This particular compound is characterized by its unique structure, which includes an ethoxy group, a prop-2-yn-1-yloxy group, and a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{3-ethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The general reaction scheme is as follows:
Starting Materials: 3-ethoxy-4-[(prop-2-yn-1-yl)oxy]benzoic acid and ethanol.
Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid.
Reaction Conditions: Reflux the mixture for several hours until the reaction is complete.
Workup: The reaction mixture is then cooled, and the product is extracted using an organic solvent such as diethyl ether. The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated to obtain the crude product. The crude product is purified by column chromatography to yield pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the production process.
化学反应分析
Types of Reactions
Ethyl 3-{3-ethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or aldehyde.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ethoxy and prop-2-yn-1-yloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: 3-ethoxy-4-[(prop-2-yn-1-yl)oxy]benzoic acid or the corresponding aldehyde.
Reduction: The corresponding alcohol, Ethyl 3-{3-ethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl 3-{3-ethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in studies involving enzyme-substrate interactions and the development of enzyme inhibitors.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant aroma.
作用机制
The mechanism of action of Ethyl 3-{3-ethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate depends on its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of the ethoxy and prop-2-yn-1-yloxy groups allows for specific interactions with the enzyme’s active site, leading to inhibition of its activity. The exact molecular pathways involved would depend on the specific enzyme and biological context.
相似化合物的比较
Ethyl 3-{3-ethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate can be compared with other similar esters and phenylpropanoate derivatives:
Ethyl 3-{3-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate: Similar structure but with a methoxy group instead of an ethoxy group.
Ethyl 3-{3-ethoxy-4-[(but-2-yn-1-yl)oxy]phenyl}propanoate: Similar structure but with a but-2-yn-1-yloxy group instead of a prop-2-yn-1-yloxy group.
Ethyl 3-{3-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoate: Similar structure but with a prop-2-en-1-yloxy group instead of a prop-2-yn-1-yloxy group.
属性
CAS 编号 |
721968-36-1 |
|---|---|
分子式 |
C16H20O4 |
分子量 |
276.33 g/mol |
IUPAC 名称 |
ethyl 3-(3-ethoxy-4-prop-2-ynoxyphenyl)propanoate |
InChI |
InChI=1S/C16H20O4/c1-4-11-20-14-9-7-13(12-15(14)18-5-2)8-10-16(17)19-6-3/h1,7,9,12H,5-6,8,10-11H2,2-3H3 |
InChI 键 |
MENQDRCBQGEWOP-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=CC(=C1)CCC(=O)OCC)OCC#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzo[b]thiophen-6-amine, N-(3,4-dimethoxyphenyl)-2,3,5-trimethyl-](/img/structure/B14233882.png)
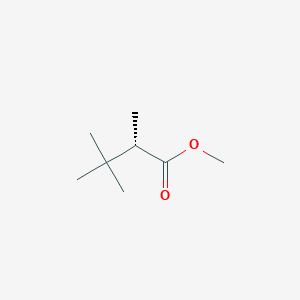


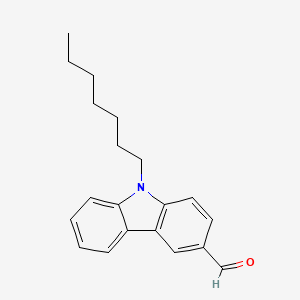
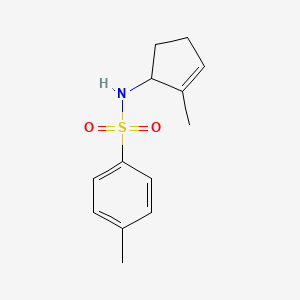
![2-({2-[(3-Cyanophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14233923.png)
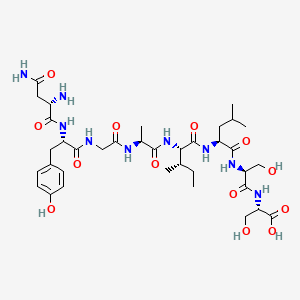
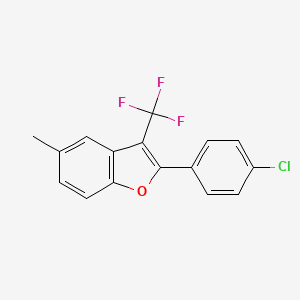
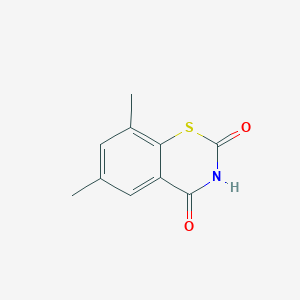

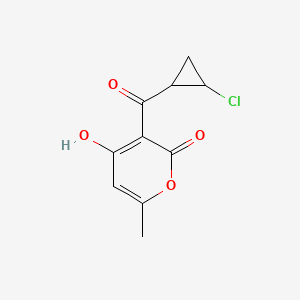
![Thieno[2,3-b]thiophene, 3,4-dimethyl-2,5-bis(4-nitrophenyl)-](/img/structure/B14233950.png)
